molecular formula C6H7N3O3 B8476413 Ethyl 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate

Ethyl 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate

Cat. No. B8476413
M. Wt: 169.14 g/mol
InChI Key: IKSIHOHXTXDLAC-UHFFFAOYSA-N
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Patent
US06787544B2

Procedure details

In 5 mL of ethanol is dissolved 0.06 g of ethyl 5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylate. At 10° C., the solution is saturated with ammonia by introducing gaseous ammonia thereinto for 20 minutes. The solution is allowed to stand at ambient temperature for 15 hours, and the resulting crystals are collected by filtration. The crystals thus obtained are washed successively with two 2 mL portions of ethanol and then two 1 mL portion of methanol to obtain 0.03 g of 5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]([O:10]CC)=O)=[N:6][N:5]=[CH:4][NH:3]1.[NH3:13]>C(O)C>[O:1]=[C:2]1[C:7]([C:8]([NH2:13])=[O:10])=[N:6][N:5]=[CH:4][NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0.06 g
Type
reactant
Smiles
O=C1NC=NN=C1C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 10° C.
WAIT
Type
WAIT
Details
to stand at ambient temperature for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
are washed successively with two 2 mL portions of ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 mL
Name
Type
product
Smiles
O=C1NC=NN=C1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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